molecular formula C13H19NO2 B13908928 cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol

cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol

Cat. No.: B13908928
M. Wt: 221.29 g/mol
InChI Key: VDEPRJYZVKIBCR-UHFFFAOYSA-N
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Description

cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol is a cyclobutanol derivative featuring two distinct substituents: an aminomethyl group at position 1 and a benzyloxymethyl group at position 2.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(aminomethyl)-3-(phenylmethoxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C13H19NO2/c14-10-13(15)6-12(7-13)9-16-8-11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2

InChI Key

VDEPRJYZVKIBCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)O)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cycloaddition and Functional Group Transformations

A key intermediate in the synthesis of related cyclobutane derivatives is 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone , which can be prepared by the [2+2] cycloaddition of dichloroketene to allyl benzyl ether . This intermediate serves as a platform for further functionalization to introduce hydroxyl and aminomethyl groups with stereocontrol.

  • The cycloaddition step yields the dichlorocyclobutanone intermediate in about 50% yield.
  • Subsequent steps involve reduction and substitution to install the benzyloxymethyl and hydroxyl groups with control over cis/trans stereochemistry.
  • Mitsunobu reaction conditions enable coupling of the cyclobutanol intermediate with purine derivatives, demonstrating the utility of the benzyloxymethyl substituent as a protecting/activating group for further elaboration.

Sequential C–H and C–C Functionalization via Photochemical and Palladium Catalysis

A modern approach reported involves:

  • UV-light promoted Norrish-Yang cyclization of cyclobutyl ketones to access bicyclo[1.1.1]pentan-2-ol intermediates.
  • Followed by palladium(II)-catalyzed stereospecific C–C bond cleavage and functionalization to install substituents at the 3-position of the cyclobutane ring with exclusive cis-selectivity.
  • This method allows introduction of diverse groups, including benzyloxymethyl, via coupling with aryl or alkyl iodides.
  • The strategy provides a formal γ-C–H functionalization of cyclobutyl ketones, enabling access to 1,3-disubstituted cyclobutanes such as cis-1-(aminomethyl)-3-(benzyloxymethyl)cyclobutanol with high stereocontrol.

Protection and Deprotection Strategies

  • The benzyloxymethyl group acts as a protecting group that can be cleaved hydrogenolytically using hydrogen gas and palladium on charcoal catalyst in solvents like methanol or ethanol.
  • Amino groups are often protected as tert-butoxycarbonyl (Boc) derivatives during synthesis and later deprotected with acids such as trifluoroacetic acid or hydrochloric acid.

Reductive Amination and Alkylation

  • Aminomethyl groups are commonly introduced by reductive amination of aldehydes or ketones using formaldehyde or other carbonyl compounds in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Alkylation of amines with benzyl halides or benzyloxymethyl derivatives can also be employed, often in polar aprotic solvents like dimethylformamide or tetrahydrofuran, and in the presence of bases.

Typical Synthetic Sequence (Illustrative)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cycloaddition Dichloroketene + allyl benzyl ether Formation of 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone (50% yield)
2 Reduction Selective reduction (e.g., NaBH4) Conversion to cyclobutanol intermediate (cis/trans control)
3 Mitsunobu Coupling Mitsunobu reagents + purine derivatives Coupling to form 9-cyclobutylpurine derivatives
4 Reductive Amination Formaldehyde + NaBH3CN or similar Introduction of aminomethyl group at 1-position
5 Protection/Deprotection Boc protection, hydrogenolysis for benzyloxymethyl cleavage Protect amino group; remove benzyl protecting groups as needed
6 Final Purification Extraction, crystallization, chromatography Isolation of pure this compound

Notes on Solvents and Catalysts

  • Common solvents: tetrahydrofuran (THF), dimethylformamide (DMF), methylene chloride, toluene.
  • Catalysts: palladium on activated charcoal for hydrogenolysis; palladium(II) complexes for C–C bond cleavage and cross-coupling.
  • Bases: triethylamine, inorganic bases like potassium hydroxide or sodium hydroxide for hydrolysis and amide formation steps.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Cycloaddition of dichloroketene Dichloroketene, allyl benzyl ether Direct access to cyclobutanone intermediate Moderate yield (∼50%)
UV-light Norrish-Yang cyclization UV light, aryl cyclobutyl ketones High stereocontrol, cis-selectivity Requires photochemical setup
Pd(II)-catalyzed C–C bond cleavage Pd(II) catalyst, aryl/alkyl iodides Versatile functionalization Catalyst cost, sensitivity
Reductive amination Formaldehyde, NaBH3CN or NaBH(OAc)3 Efficient aminomethyl installation Requires careful pH control
Hydrogenolytic deprotection H2, Pd/C, MeOH or EtOH Mild conditions for benzyl cleavage Possible over-reduction

The preparation of This compound typically involves a multistep synthetic route beginning with cycloaddition to form a functionalized cyclobutanone, followed by stereoselective reductions, Mitsunobu-type couplings, reductive amination for aminomethyl introduction, and strategic protection/deprotection steps. Recent advances utilizing photochemical Norrish-Yang cyclization combined with palladium-catalyzed C–C bond cleavage offer a powerful, stereoselective route to access this compound with high cis-selectivity. The choice of solvents, catalysts, and protecting groups plays a crucial role in optimizing yield and purity.

This synthesis exemplifies the integration of classical organic transformations with modern catalytic and photochemical methods to achieve complex cyclobutane derivatives with medicinal relevance.

Chemical Reactions Analysis

Types of Reactions: cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl and benzyloxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

While the search results do not provide an extensive list of applications or documented case studies for "cis-1-(aminomethyl)-3-(benzyloxymethyl)cyclobutanol," they do offer some insights into its use and related compounds. Here's what can be gathered:

Scientific Research Applications

cis-3-(Benzyloxymethyl)cyclobutanol is generally used as an intermediate in chemical research . Thermo Scientific Chemicals originally manufactured this product as part of the Alfa Aesar product portfolio .

Related Compounds and Research

  • Alpha-helix mimetics The search results mention conformationally constrained compounds that mimic the secondary structure of alpha-helix regions of biologically active peptides and proteins . These compounds have potential applications in treating medical conditions such as cancer and fibrotic diseases . They can also block the TCF4/catenin transcriptional pathway by inhibiting CBP, which is relevant to treating colorectal cancer .
  • Antibacterial research Research has been done synthesizing compounds with antibacterial properties . While not directly related to the target compound, this highlights the broader context of chemical research and synthesis for medical applications .
  • Cosmetic product development Experimental design techniques can optimize the formulation development process for stable, safe, and effective cosmetic products . This involves identifying the influence of raw materials and their interactions, as well as assessing rheological parameters, sensory properties, and clinical efficacy .

Chemical Information

  • cis-3-(Benzyloxymethyl)cyclobutanol
    • CAS Number: 172324-68-4
    • Molecular Formula: C12H16O2
    • Generally used as an intermediate in chemical research .
  • This compound
    • Molecular Formula: C13H19NO2
    • Molecular Weight: 221.29
    • For professional manufacturing, research laboratories, and industrial or commercial usage only .
  • cis-1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid
    • CAS: 1358884-51-1
    • Molecular Formula: C13H17NO3
    • Purity: 97%

Mechanism of Action

The mechanism by which cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzyloxymethyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₂H₁₇NO₂ 207.27 Aminomethyl, Benzyloxymethyl Combines polar amine and lipophilic benzyl groups
cis-3-(Benzyloxymethyl)cyclobutanol C₁₂H₁₆O₂ 192.26 Benzyloxymethyl Lacks aminomethyl group; higher lipophilicity
cis-3-Amino-1-methylcyclobutan-1-ol HCl C₅H₁₂ClNO 137.61 Amino, Methyl Smaller ring; hydrochloride salt enhances solubility
VUF25581 C₁₄H₂₁NO₂ 235.33 Hydroxy, Propyl, Aminomethyl Larger substituents; lower synthetic yield (32%)

Key Observations:

  • Lipophilicity: The benzyloxymethyl group in the target compound increases hydrophobicity compared to analogs like cis-3-Amino-1-methylcyclobutan-1-ol HCl, which has a simpler methyl group .
  • Stereochemical Complexity: The cis configuration in cyclobutanol derivatives is critical for enantioselective synthesis, as seen in organocatalyzed ring expansions (51–98% yields, 74–98% ee) .

Biological Activity

Cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with related compounds.

Structural Characteristics

The molecular structure of this compound includes a cyclobutane ring with an amino group and a benzyloxymethyl substituent. The cis configuration of the compound plays a crucial role in its reactivity and interaction with biological targets. Its molecular formula is C12_{12}H15_{15}N1_{1}O1_{1}, which reflects its composition and potential for diverse biological interactions.

Biological Activity

This compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may interact with cellular pathways involved in cancer progression. Its structural similarities to other known anticancer agents suggest potential efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been noted, although specific data on its spectrum of activity is limited. Comparative studies with similar compounds show promising results in terms of antibacterial effectiveness.

Synthesis

The synthesis of this compound typically involves several steps, often utilizing Mitsunobu reactions to introduce the benzyloxy group to a cyclobutane derivative. The reaction conditions are critical for achieving the desired stereochemistry and yield.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:

Compound NameStructural FeaturesUnique Aspects
Cis-3-(Benzyloxymethyl)cyclobutanol Cyclobutane ring with benzyloxy groupOften used as an intermediate in chemical research
Cis-1-Amino-3-benzylcyclobutanol Amino group on cyclobutaneExhibits potential neuroprotective effects
Cis-1-Aminomethylcyclopentanol Five-membered ring structureMay exhibit different biological activity due to ring size
Cis-3-Hydroxymethylcyclobutanol Hydroxyl group instead of amino groupDifferent reactivity pattern due to hydroxyl presence

This table illustrates how this compound is distinct from its analogs, particularly due to its combination of functional groups and stereochemistry.

Case Studies and Research Findings

Recent studies have employed various techniques such as molecular docking and biochemical assays to evaluate the binding affinity of this compound to biological targets. These approaches have provided insights into its mechanism of action and potential therapeutic applications:

  • Molecular Docking Studies : Simulations indicate favorable interactions between this compound and key proteins involved in cell signaling pathways.
  • In Vitro Assays : Initial assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing cis-1-(aminomethyl)-3-(benzyloxymethyl)cyclobutanol, and what are their efficiency benchmarks?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution involving cyclobutanol derivatives. For example, a modified procedure similar to the synthesis of cis-3-((Cyclopropylmethyl)amino)-3-propylcyclobutan-1-ol (VUF25592) involves reacting a cis-amine intermediate with benzyloxymethyl aldehyde under acidic conditions (e.g., AcOH) and purification via gradient silica gel chromatography (0–20% MeOH/EtOAc) . Reported yields for analogous reactions range from 32% to 47%, depending on steric hindrance and reaction optimization .

Q. How can the cis-configuration of the substituents on the cyclobutane ring be confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for confirming stereochemistry. For instance, key NOE correlations between the aminomethyl proton (δ ~3.1 ppm) and the benzyloxymethyl group (δ ~4.5 ppm) would confirm cis-orientation. X-ray crystallography may also be employed if crystalline derivatives are accessible .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and mass spectrometry (LC-MS) are standard for purity assessment. Stability studies under varying pH, temperature, and light exposure (e.g., 25°C/60% RH for 4 weeks) should follow ICH guidelines. Degradation products (e.g., benzyl alcohol from hydrolysis) can be monitored via GC-MS .

Advanced Research Questions

Q. What are the key challenges in optimizing the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer : Enantiomeric resolution requires chiral stationary-phase HPLC (e.g., Chiralpak IA column) or asymmetric synthesis using chiral auxiliaries. For example, kinetic resolution via enzymatic catalysis (e.g., lipase-mediated acetylation) has been reported for structurally similar cyclobutanol derivatives . Purity >98% ee is achievable with iterative crystallization .

Q. How do steric and electronic effects influence the reactivity of the aminomethyl and benzyloxymethyl groups in cross-coupling reactions?

  • Methodological Answer : The benzyloxymethyl group’s electron-donating ether oxygen enhances nucleophilicity at the adjacent methylene carbon, facilitating SN2 reactions. Conversely, the aminomethyl group’s lone pair can coordinate with transition metals (e.g., Pd), enabling Buchwald-Hartwig amination. Steric hindrance from the cis-substituents may necessitate bulky ligands (e.g., XPhos) to prevent side reactions .

Q. What computational methods are suitable for predicting the conformational dynamics of this cyclobutane derivative in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring puckering and substituent orientation. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) reveal solvent-dependent conformational equilibria. Key parameters include torsional angles (C1-C2-C3-C4) and hydrogen-bonding interactions with the hydroxyl group .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points for related cyclobutanol derivatives: How should researchers validate their findings?

  • Methodological Answer : Variations in melting points (e.g., cis-3-Amino-1-methylcyclobutanol hydrochloride: mp 92–95°C vs. literature 88–90°C) may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and powder XRD are recommended to identify polymorphs. Recrystallization from different solvents (e.g., EtOAc vs. MeOH) can resolve inconsistencies .

Applications in Drug Discovery

Q. How can this compound serve as a fragment in fragment-based drug design (FBDD) for CNS targets?

  • Methodological Answer : The rigid cyclobutane scaffold and hydrogen-bonding motifs (NH2, OH) make it a valuable fragment for targeting GPCRs or kinases. Surface Plasmon Resonance (SPR) screening against β2-adrenergic receptor or monoamine oxidase B (MAO-B) can identify binding affinity (KD < 1 mM). Structural optimization via methyl scanning (e.g., replacing benzyl with pyridyl) improves blood-brain barrier penetration .

Safety and Handling

Q. What safety protocols are essential for handling this compound in a laboratory setting?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Acute oral toxicity (Category 4, H302) necessitates spill containment with inert absorbents (e.g., vermiculite). Store at 2–8°C under nitrogen to prevent oxidation .

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